molecular formula C20H31N3O3S B14950988 N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14950988
M. Wt: 393.5 g/mol
InChI Key: YLPUDTJKWAPEKO-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a piperidine ring, and a phenyl group. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl group and the phenyl group. Industrial production methods often employ advanced techniques such as catalytic hydrogenation, nucleophilic substitution, and amide bond formation to achieve high yields and purity.

Chemical Reactions Analysis

1-METHANESULFONYL-N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium bromide.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as carboxylic acids and amines.

Scientific Research Applications

1-METHANESULFONYL-N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-METHANESULFONYL-N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE stands out due to its unique structural features and diverse range of applications. Similar compounds include:

Properties

Molecular Formula

C20H31N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H31N3O3S/c1-16-4-3-11-22(15-16)19-7-5-17(6-8-19)14-21-20(24)18-9-12-23(13-10-18)27(2,25)26/h5-8,16,18H,3-4,9-15H2,1-2H3,(H,21,24)

InChI Key

YLPUDTJKWAPEKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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